molecular formula C19H17ClN2O3S B3435535 {4-(4-chlorophenyl)-2-[(2-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid

{4-(4-chlorophenyl)-2-[(2-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid

Cat. No. B3435535
M. Wt: 388.9 g/mol
InChI Key: BAGHAUKKNFKAMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-(4-chlorophenyl)-2-[(2-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid is a synthetic compound that belongs to the thiazole group of organic compounds. It has been the subject of extensive research due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of {4-(4-chlorophenyl)-2-[(2-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid involves the modulation of various signaling pathways, including the caspase-dependent pathway, NF-κB signaling pathway, and insulin signaling pathway. It induces apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death. It also inhibits the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. Finally, it improves glucose tolerance and insulin sensitivity by enhancing the insulin signaling pathway.
Biochemical and Physiological Effects:
{4-(4-chlorophenyl)-2-[(2-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid exhibits various biochemical and physiological effects, depending on the target tissue and cell type. It induces apoptosis in cancer cells, reduces inflammation, and improves glucose tolerance and insulin sensitivity. It has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using {4-(4-chlorophenyl)-2-[(2-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid for lab experiments include its high purity, stability, and reproducibility. It can be synthesized in large quantities and can be easily modified to improve its pharmacokinetic properties. However, the limitations of using this compound include its potential toxicity and limited bioavailability. Further studies are needed to optimize the dosage and delivery methods to minimize toxicity and improve bioavailability.

Future Directions

For research on {4-(4-chlorophenyl)-2-[(2-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid include the development of novel derivatives with improved pharmacokinetic properties and the evaluation of their therapeutic potential for various diseases. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the cytotoxic, anti-inflammatory, and hypoglycemic effects of this compound. Finally, the development of targeted delivery systems and combination therapies may improve the efficacy and reduce the toxicity of this compound for clinical applications.

Scientific Research Applications

{4-(4-chlorophenyl)-2-[(2-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes. In vitro and in vivo studies have shown that this compound exhibits cytotoxic, anti-inflammatory, and hypoglycemic effects. It has been found to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting cell proliferation. It also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Moreover, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

properties

IUPAC Name

2-[4-(4-chlorophenyl)-2-(2-ethoxyanilino)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-2-25-15-6-4-3-5-14(15)21-19-22-18(16(26-19)11-17(23)24)12-7-9-13(20)10-8-12/h3-10H,2,11H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGHAUKKNFKAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-(4-chlorophenyl)-2-[(2-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid
Reactant of Route 2
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{4-(4-chlorophenyl)-2-[(2-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid
Reactant of Route 3
{4-(4-chlorophenyl)-2-[(2-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid
Reactant of Route 4
{4-(4-chlorophenyl)-2-[(2-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid
Reactant of Route 5
{4-(4-chlorophenyl)-2-[(2-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid
Reactant of Route 6
Reactant of Route 6
{4-(4-chlorophenyl)-2-[(2-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid

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